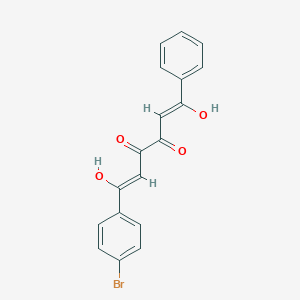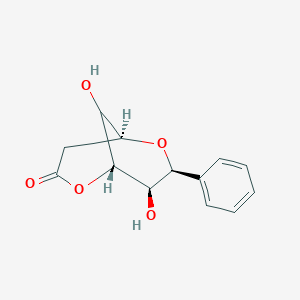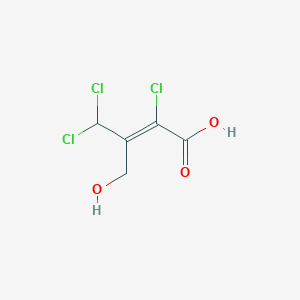![molecular formula C16H15F2NO2 B238001 N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide, commonly known as DFB, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. DFB is a member of the benzamide family of compounds and is known to exhibit a wide range of biological activities.
Mécanisme D'action
DFB is known to act on a variety of molecular targets in the body. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of certain genes. DFB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. DFB has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DFB has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. DFB has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, DFB has been shown to modulate the expression of certain genes involved in cancer progression and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
DFB has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, DFB has some limitations as well. It is a relatively new compound and its full range of biological activities is not yet fully understood. In addition, DFB can be toxic at high doses and its toxicity profile needs to be further studied.
Orientations Futures
There are several future directions for research on DFB. One area of research is the development of new synthetic methods for the production of DFB and its analogs. Another area of research is the identification of new molecular targets for DFB. This could lead to the development of new therapeutic applications for DFB. Finally, further studies are needed to fully understand the toxicity profile of DFB and to determine its potential as a therapeutic agent.
Méthodes De Synthèse
DFB can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-ethylbenzoyl chloride with 2-(difluoromethoxy)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure DFB.
Applications De Recherche Scientifique
DFB has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. DFB has been studied for its potential use in the treatment of various types of cancer, including breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of chronic pain and inflammation.
Propriétés
Nom du produit |
N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide |
|---|---|
Formule moléculaire |
C16H15F2NO2 |
Poids moléculaire |
291.29 g/mol |
Nom IUPAC |
N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C16H15F2NO2/c1-2-11-7-9-12(10-8-11)15(20)19-13-5-3-4-6-14(13)21-16(17)18/h3-10,16H,2H2,1H3,(H,19,20) |
Clé InChI |
DQSGBBPAFSHKHN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)





![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)





![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)